Nicainoprol

Pharmacology Cardiovascular Antiarrhythmic

Researchers requiring a Class I antiarrhythmic agent without ancillary β-blockade face confounding effects when using propafenone or propranolol. Nicainoprol solves this by delivering pure fast sodium channel blockade, enabling unambiguous electrophysiology data. • Defined MEPCs: 8.9, 3.0, 2.7 µg/mL for coronary ligation, digitalis, and adrenaline arrhythmia models. • Oral bioavailability ≈70%, t½ 12.4 h, Vd 0.67 L/kg-ideal PK/PD benchmark. • Free of clinically significant β-adrenergic activity at effective doses, reducing experimental variability. Supplied with rigorous analytical documentation; global shipping under standard R&D terms.

Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol
CAS No. 76252-06-7
Cat. No. B1678734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicainoprol
CAS76252-06-7
Synonyms1,2,3,4-tetrahydro-8-(2-hydroxy-3-(isopropylamino)propoxy)-1-nicotinoylquinoline
nicainoprol
Molecular FormulaC21H27N3O3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O
InChIInChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3
InChIKeyAUIHHZBJBKRDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nicainoprol Baseline and Procurement Context


Nicainoprol (CAS 76252-06-7, also designated RU-42924) is a synthetic heterocyclic organic compound classified as a Class I antiarrhythmic agent [1]. Its pharmacological activity is primarily mediated through fast sodium channel blockade, a mechanism it shares with other Class I agents [2]. Structurally, nicainoprol contains a quinoline core linked to a pyridine moiety, bearing resemblance to propafenone and propranolol, which are established antiarrhythmic and beta-blocking agents, respectively [1]. However, its specific substitution pattern and pharmacokinetic profile confer distinct properties that are critical for its selection in specialized research and potential therapeutic contexts, as detailed in the subsequent sections.

1

Sodium channel blockade research without confounding beta-adrenergic effects

Lacks significant beta-blockade at tested doses

2

Canine ventricular arrhythmia model validation

Known benchmark plasma concentrations for three established models

3

Oral antiarrhythmic exposure-modeling reference

Well-characterized oral PK profile supports PK/PD model development

Nicainoprol Procurement: Non-Interchangeability


The selection of a specific Class I antiarrhythmic agent, such as Nicainoprol, cannot be based on broad class membership alone. Compounds within this class exhibit profound differences in their electrophysiological effects, pharmacokinetics, and off-target activities. For instance, while nicainoprol and propafenone share a structural resemblance and both suppress canine ventricular arrhythmias, their minimum effective plasma concentrations (MEPCs) differ significantly across various arrhythmia models [1]. Furthermore, nicainoprol is distinguished from propranolol, a structurally related comparator, by a critical functional divergence: nicainoprol demonstrates a lack of clinically significant beta-blocking activity at tested doses, whereas propranolol is a potent non-selective beta-adrenergic antagonist [2]. Such differences in potency and ancillary pharmacology can drastically alter safety and efficacy profiles, making generic substitution or selection based on class alone a high-risk strategy for research integrity and reproducibility.

Target Nicainoprol
Comparator Propafenone
MEPC in digitalis arrhythmia model differs (~3.0 vs 1.8 µg/mL). Potency profile may not transfer across arrhythmia models, limiting direct substitution.
Target Nicainoprol
Comparator Propranolol
Lacks significant beta-blockade at tested doses, whereas propranolol is a non-selective beta-antagonist. Beta-adrenergic influence may shift endpoint interpretation in cardiac research models.

Nicainoprol Comparative Evidence Matrix


Beta-Adrenergic Selectivity vs. Propranolol

In contrast to propranolol, a structurally related beta-blocker with an IC50 of 12 nM for beta-adrenergic receptors, nicainoprol demonstrates no clinically significant beta-blocking action in humans. A clinical study in healthy subjects receiving a 1-hour infusion (100 mg) and an oral dose (200 mg) of nicainoprol showed that while the drug increased resting heart rates, it did not affect exercise-induced heart rates, a hallmark of beta-blockade [1]. This stands in stark contrast to propranolol, a potent non-selective beta-antagonist [2].

Beta-Adrenergic Selectivity
Cross-study comparable
Nicainoprol: no effect on exercise-induced heart rate in humans (100 mg IV / 200 mg oral). Propranolol: IC50 = 12 nM for beta-adrenergic receptor binding.
Reported functional absence of beta-blockade contrasts with potent beta-antagonist comparator, supporting differentiation in research models.
Data to verify: healthy male subjects (n=8); conditions differ.
Pharmacology Cardiovascular Antiarrhythmic Selectivity

Antiarrhythmic Potency in Canine Models

Nicainoprol's efficacy in suppressing ventricular arrhythmias was quantified in three established canine models. Its minimum effective plasma concentrations (MEPCs) were determined to be 8.9 µg/mL (48-hr coronary ligation), 3.0 µg/mL (digitalis-induced), and 2.7 µg/mL (adrenaline-induced) [1]. For the digitalis arrhythmia model, this MEPC (3.0 µg/mL) is higher than that reported for propafenone (1.8±0.7 µg/mL) but lower than those for tocainide (6.2±2.1 µg/mL) and procainamide (10.1±2.4 µg/mL) [2].

Antiarrhythmic Endpoint in Canine Models
Cross-study comparable
MEPC (digitalis arrhythmia): nicainoprol 3.0 µg/mL; propafenone 1.8±0.7 µg/mL; tocainide 6.2±2.1 µg/mL; procainamide 10.1±2.4 µg/mL.
Provides benchmark plasma concentrations for model validation; intermediate potency context relative to other Class I agents.
Canine digitalis-toxicity model; data from two independent studies.
Electrophysiology Preclinical Models Antiarrhythmic Pharmacokinetics

Oral Bioavailability vs. Propranolol

Nicainoprol exhibits high absolute oral bioavailability of approximately 70%, with peak plasma concentrations occurring 2.3 hours after administration [1]. In comparison, propranolol, a structurally related compound, has a significantly lower oral bioavailability of only about 25% due to extensive first-pass hepatic metabolism [2].

Oral Bioavailability
Cross-study comparable
Nicainoprol: absolute bioavailability ≈70%. Propranolol: ≈25%.
Reported higher oral exposure may support oral modeling for sodium channel inhibitors; reduces need for dose adjustment in exposure-response studies.
Healthy subjects; propranolol data from literature; source review recommended.
Pharmacokinetics ADME Drug Development Oral Administration

Sodium Channel Block Kinetics

In guinea-pig papillary muscle, nicainoprol (3.3 µM and 10 µM) caused no reduction in maximal upstroke velocity (Vmax) of the cardiac action potential at resting membrane potential (RMP ≈ -86 mV), indicating an absence of resting sodium channel block. However, it induced a frequency-dependent block of Vmax that saturated above 2.0 Hz [1]. Its binding kinetics were fully described by a guarded-receptor model with a binding rate coefficient (kB) of 8.49 × 10³ mol⁻¹·l·s⁻¹, an unbinding rate coefficient (k-B) of 6.24 × 10⁻² s⁻¹, and a binding site location ~35% across the membrane electrical field [1].

Sodium Channel Block Kinetics
Class-level inference
Binding rate kB = 8.49×10³ M⁻¹·s⁻¹; unbinding rate k-B = 6.24×10⁻² s⁻¹; binding site ≈35% into membrane field.
Defines frequency-dependent block profile for cardiac electrophysiology models; data support guarded-receptor interpretation.
Guinea-pig papillary muscle; parameters may vary across species.
Ion Channels Electrophysiology Cardiology Mechanism of Action

Nicainoprol Validated Application Scenarios


Cardiac Sodium Channel Research

Researchers studying the biophysics of cardiac sodium channels can utilize nicainoprol as a well-characterized tool compound. Its precisely defined frequency- and voltage-dependent block kinetics, as modeled by the guarded-receptor hypothesis, make it suitable for computational models and patch-clamp experiments aimed at understanding drug-channel interactions under conditions of tachycardia or ischemia. [1]

Canine Arrhythmia Model Validation

For laboratories utilizing canine models of ventricular arrhythmia (e.g., digitalis-induced, coronary ligation), nicainoprol provides a known positive control with established minimum effective plasma concentrations (MEPCs) of 8.9, 3.0, and 2.7 µg/mL for 48-hr coronary ligation, digitalis, and adrenaline-induced arrhythmias, respectively. This quantitative benchmark allows for rigorous validation of new compounds or interventions. [2]

Oral Antiarrhythmic PK/PD Modeling

Nicainoprol's favorable oral bioavailability (≈70%) and well-defined pharmacokinetic parameters (e.g., terminal half-life of 12.4 hours, volume of distribution of 0.67 L/kg) make it a valuable reference compound for developing and validating PK/PD models for oral Class I antiarrhythmic agents. Its PK profile can serve as a benchmark for evaluating new chemical entities with similar physicochemical properties. [3]

Isolating Class I Antiarrhythmic Effects

Because nicainoprol lacks clinically significant beta-adrenergic blocking activity at effective doses, it serves as a more selective tool than propafenone or propranolol for studies designed to isolate the pure electrophysiological consequences of Class I sodium channel blockade. This reduces experimental confounding and enhances the interpretability of results in complex biological systems. [3]

Application
Selection Property
Validation Focus
Sodium channel biophysics research
Quantified frequency- and voltage-dependent block parameters
Guarded-receptor model reproducibility in patch-clamp or computational studies
Canine arrhythmia model validation
Established MEPCs across three ventricular arrhythmia models
Endpoint reproducibility in digitalis, coronary ligation, or adrenaline models
Oral antiarrhythmic PK/PD reference
High reported oral bioavailability and well-characterized PK profile
Exposure-response modeling and oral absorption benchmarking
Isolated Class I sodium channel blockade studies
Lack of significant beta-adrenergic blockade at tested doses
Confounding-free electrophysiological endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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